Mal-Amido-PEG4-t-butyl ester is a specialized compound that belongs to the category of polyethylene glycol (PEG) derivatives. This compound features a maleimide group and a tert-butyl ester, which enhances its utility in bioconjugation applications. The presence of the hydrophilic PEG spacer significantly increases its solubility in aqueous environments, making it advantageous for various biochemical applications. The tert-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization and reactivity with thiol groups to form covalent bonds with biomolecules .
Mal-Amido-PEG4-t-butyl ester is commercially available and can be sourced from various chemical suppliers, including Chongqing Chemdad Co., Ltd., BroadPharm, and TCI America. It is cataloged under the CAS number 1415800-35-9 and has a molecular formula of C22H36N2O9, with a molecular weight of 472.53 g/mol .
This compound is classified as a PEG linker and is primarily utilized in biochemical research for applications involving drug delivery systems, antibody-drug conjugates, and other therapeutic modalities. It falls under the broader category of bioconjugation reagents due to its ability to facilitate the attachment of biomolecules through stable covalent bonds .
The synthesis of Mal-Amido-PEG4-t-butyl ester typically involves several key steps:
Technical details regarding reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yield and purity but are not extensively detailed in available literature sources .
The molecular structure of Mal-Amido-PEG4-t-butyl ester consists of:
The structural formula can be represented as follows:
The compound's molecular weight is 472.53 g/mol, and it has been characterized using various spectroscopic techniques to confirm its structure .
Mal-Amido-PEG4-t-butyl ester undergoes several important chemical reactions:
These reactions are essential for applications in drug delivery and bioconjugation strategies .
The mechanism of action of Mal-Amido-PEG4-t-butyl ester primarily revolves around its ability to form covalent bonds with thiol-containing molecules:
This process enhances the solubility and stability of therapeutic agents while allowing for precise targeting in biological systems .
These properties indicate that Mal-Amido-PEG4-t-butyl ester is suitable for various biochemical applications due to its favorable solubility profile and stability under physiological conditions .
Mal-Amido-PEG4-t-butyl ester has several scientific uses:
Mal-Amido-PEG4-t-butyl ester (CAS 1415800-35-9) is a heterobifunctional polyethylene glycol (PEG) linker featuring two distinct functional groups: a maleimide (Mal) at one terminus and a tert-butyl ester at the other, connected by a tetraethylene glycol (PEG4) spacer. Its molecular formula is C₂₂H₃₆N₂O₉, with a molecular weight of 472.54 g/mol [3] [6]. The IUPAC name, tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, reflects its atomic connectivity [3]. Key structural characteristics include:
Property | Value/Description |
---|---|
Molecular Formula | C₂₂H₃₆N₂O₉ |
Molecular Weight | 472.54 g/mol |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
InChI Key | XYOMHLPGMUCBGN-UHFFFAOYSA-N |
Appearance | Solid powder |
Solubility | High in aqueous media due to PEG spacer |
Storage Stability | Stable for 3 years at -20°C |
Hydrolysis of the maleimide ring generates maleamic acid, which is unreactive toward thiols, necessitating strict moisture control during storage [3].
The development of Mal-Amido-PEG4-t-butyl ester addressed two critical needs in bioconjugation: site-specificity and modularity. Prior to its introduction, lysine-targeting reagents (e.g., NHS esters) produced heterogeneous conjugates due to multiple reaction sites on proteins [5]. The maleimide-thiol reaction offered chemoselectivity for cysteine residues—less abundant than lysines—enabling controlled, site-directed bioconjugation [5] [10]. This shift was pivotal for antibody-drug conjugates (ADCs) like brentuximab vedotin, where homogeneity impacts efficacy and safety [5].
Commercial availability since the 2010s standardized its use in therapeutic development. Suppliers like BroadPharm and CD Bioparticles now provide reagent-grade material (>98% purity) for research, with GMP-grade options available [1] [6]. Stability enhancements, such as lyophilized powder storage at -20°C, extended shelf life to 3 years, facilitating global accessibility [3] [6].
Compound | Functional Groups | Key Advancements |
---|---|---|
Mal-Amido-PEG4-t-butyl ester | Maleimide, tert-butyl ester | Dual orthogonal reactivity; PEG4 spacer flexibility |
Mal-PEG4-NHS ester | Maleimide, NHS ester | Amine targeting but prone to hydrolysis |
Mal-PEG4-amine | Maleimide, amine | Limited by cation instability at neutral pH |
Mal-PEG4-Boc | Maleimide, Boc-amine | Requires deprotection for conjugation |
PROTACs and Targeted Protein Degradation
In proteolysis-targeting chimeras (PROTACs), Mal-Amido-PEG4-t-butyl ester serves as a spacer connecting E3 ligase ligands to target protein binders. Its PEG4 chain optimizes distance and orientation for ternary complex formation, crucial for ubiquitination efficiency [8]. For example, alkyl/ether linkers like PEG4 enhance solubility of hydrophobic warheads (e.g., kinase inhibitors), improving cellular uptake [8]. Post-conjugation, acid-mediated deprotection of the tert-butyl group exposes a carboxylic acid for ligating additional functional units [7] [8].
Lymphatic Drug Delivery
The tert-butyl ester group enables prodrug strategies targeting intestinal lymphatics. Compounds like P11 (a DON prodrug) use this moiety to resist premature hydrolysis in the gastrointestinal tract, directing metabolic activation to tumor tissues. This enhances metabolic stability 17-fold compared to isopropyl ester analogs, reducing off-target toxicity [4] [9].
Radiolabeling and Imaging
Maleimide-thiol chemistry enables site-specific radiolabeling of peptides for PET imaging. Prosthetic groups like [¹⁸F]FBEM incorporate Mal-Amido-PEG4-t-butyl ester analogs to conjugate cysteine-containing peptides (e.g., exendin-4), achieving radiochemical yields >34% and specific activities of 45.5 GBq/μmol [5] [10]. The PEG spacer minimizes steric hindrance between radionuclides and biomolecules, preserving target binding [10].
Application | Function | Example |
---|---|---|
PROTAC Linkers | Spacer for ternary complex formation | Alkyl/ether-PEG hybrids for kinase degraders |
Prodrug Activation | Acid-labile protection for tumor-targeted release | P11 (DON prodrug) |
Radiolabeled Prosthetics | Thiol-specific conjugation for imaging agents | [¹⁸F]FBEM-exendin-4 for GLP-1R imaging |
Antibody-Drug Conjugates | Stable linkage of cytotoxins to cysteine-engineered antibodies | Site-specific ADCs with DAR 2.0 |
The compound’s dual functionality supports sequential bioconjugation: initial maleimide-thiol coupling, followed by ester deprotection and carbodiimide-mediated amidation. This modularity streamlines complex biomolecule assembly, such as multi-ligand drug carriers or diagnostic-therapeutic hybrids [1] [2] [7].
Compound Name | CAS Number | Key Features |
---|---|---|
Mal-Amido-PEG4-t-butyl ester | 1415800-35-9 | Maleimide, tert-butyl ester, PEG4 spacer |
Amino-PEG4-t-butyl ester | 581065-95-4 | Amine, tert-butyl ester |
Acid-PEG4-t-butyl ester | 1835759-85-7 | Carboxylic acid, tert-butyl ester |
DRP-104 | N/A | Tumor-targeted DON prodrug |
P11 | N/A | tert-butyl ester-based DON prodrug |
[¹⁸F]FBEM | N/A | ¹⁸F-labeled maleimide for PET imaging |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7